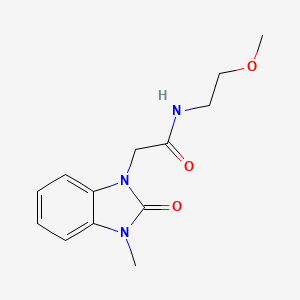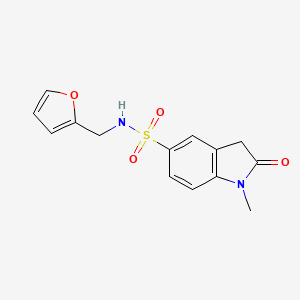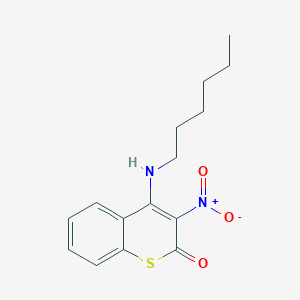
N-(2-Methoxy-ethyl)-2-(3-methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Synthetic Route: The 3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole is reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the compound can occur in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in various biological assays to evaluate its antimicrobial, antiviral, and anticancer activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of their growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide can be compared with other similar benzimidazole derivatives, such as:
2-(2-methoxyethyl)-1H-benzimidazole: This compound lacks the acetamide group and may have different biological activities and properties.
3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-acetic acid: This compound has a carboxylic acid group instead of the methoxyethyl group, which may influence its chemical reactivity and biological activity.
N-(2-hydroxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide: This compound has a hydroxyethyl group instead of the methoxyethyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of N-(2-methoxyethyl)-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-15-10-5-3-4-6-11(10)16(13(15)18)9-12(17)14-7-8-19-2/h3-6H,7-9H2,1-2H3,(H,14,17) |
InChI Key |
ISSBBASGYBMEST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(4-fluorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11066275.png)

![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole](/img/structure/B11066289.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate](/img/structure/B11066305.png)
![4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11066309.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B11066310.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B11066313.png)
![11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11066315.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11066323.png)

![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11066342.png)
